(2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid
Description
(2S,4R)-4-Fluoro-5-oxopyrrolidine-2-carboxylic acid is a fluorinated derivative of pyroglutamic acid, characterized by a pyrrolidine ring substituted with a fluorine atom at the 4-position (R-configuration) and a carboxylic acid group at the 2-position (S-configuration). This compound (CAS: 237076-75-4) has a molecular formula of C₅H₆FNO₃ and a molecular weight of 147.10 g/mol . It is structurally related to bioactive pyrrolidine derivatives, which are often explored for enzyme inhibition (e.g., glycosidases) or as intermediates in pharmaceutical synthesis.
Properties
IUPAC Name |
(2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6FNO3/c6-2-1-3(5(9)10)7-4(2)8/h2-3H,1H2,(H,7,8)(H,9,10)/t2-,3+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBTWBMODBIAMTC-GBXIJSLDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC1C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C(=O)N[C@@H]1C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501307731 | |
| Record name | (4R)-4-Fluoro-5-oxo-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501307731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
237076-75-4 | |
| Record name | (4R)-4-Fluoro-5-oxo-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=237076-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4R)-4-Fluoro-5-oxo-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501307731 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid typically involves the fluorination of proline derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure selective fluorination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve more scalable and cost-effective methods, such as catalytic asymmetric synthesis. This approach can utilize chiral catalysts to achieve high enantioselectivity and yield. The process may also involve continuous flow reactors to enhance efficiency and control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form hydroxyl derivatives.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
Synthesis Routes
The synthesis typically involves several steps:
- Formation of the Pyrrolidine Ring : Cyclization of suitable amines with diesters or diketones.
- Fluorination : Introduction of fluorine using reagents like diethylaminosulfur trifluoride (DAST).
- Methylation : Methyl group introduction via methyl iodide or dimethyl sulfate in the presence of a base.
Chemistry
In organic synthesis, (2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid serves as a building block for complex organic molecules. Its chirality makes it valuable as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically pure compounds.
Biology
The compound is studied for its potential as:
- A probe in biochemical assays , helping to elucidate enzyme mechanisms.
- A tool for investigating interactions with biological targets due to its ability to modulate enzyme activity.
Medicine
Research indicates potential therapeutic applications:
- It may act as a precursor for drug development , particularly in creating novel pharmacophores.
- Investigated for its role in designing inhibitors targeting specific diseases, including cancer.
Industry
In industrial applications, this compound is utilized:
- As a catalyst in various chemical reactions.
- In the development of new materials due to its unique properties.
Case Studies and Research Findings
Mechanism of Action
The mechanism by which (2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid exerts its effects is primarily through its incorporation into peptides and proteins. The fluorine atom at the 4-position induces a conformational preference in the pyrrolidine ring, which can stabilize specific protein structures. This stabilization is achieved by favoring certain puckering conformations, thereby enhancing the overall stability and activity of the protein.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomers and Diastereomers
The stereochemistry of the fluorine substituent and carboxylic acid group significantly influences physicochemical and biological properties. Key diastereomers include:
- (2R,4S)-4-Fluoro-5-oxopyrrolidine-2-carboxylic acid (CAS: 160705-73-7): Same molecular formula (C₅H₆FNO₃) but with inverted configurations at C2 and C3. This isomer is commercially available with a purity of ≥98% .
Table 1: Comparison of Fluorinated Pyrrolidine Derivatives
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| (2S,4R)-4-Fluoro-5-oxopyrrolidine-2-carboxylic acid | 237076-75-4 | C₅H₆FNO₃ | 147.10 | S-configuration at C2, R at C4 |
| (2R,4S)-4-Fluoro-5-oxopyrrolidine-2-carboxylic acid | 160705-73-7 | C₅H₆FNO₃ | 147.10 | R-configuration at C2, S at C4 |
| (2S,4S)-4-Fluoro-5-oxopyrrolidine-2-carboxylic acid | MDLMFCD22991392 | C₅H₆FNO₃ | 289.74* | S-configuration at both C2 and C4 |
| (2S,4S)-4-(Fluoromethyl)-5-oxopyrrolidine-2-carboxylic acid | 1820858-43-2 | C₆H₈FNO₃ | 161.13 | Fluoromethyl substituent at C4 |
Note: Molecular weight discrepancy in likely reflects an error or alternative salt form.
Functional Group Variations
- Fluoromethyl Substitution : (2S,4S)-4-(Fluoromethyl)-5-oxopyrrolidine-2-carboxylic acid (CAS: 1820858-43-2) replaces fluorine with a fluoromethyl group, increasing hydrophobicity and steric bulk. This modification may enhance membrane permeability in drug design .
- Ammonio Substituent : (2S,4R)-4-Ammonio-5-oxopyrrolidine-2-carboxylate () replaces fluorine with a positively charged ammonium group, enabling stronger ionic interactions in enzyme binding pockets.
Biological Activity
(2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and biological activities. This article provides an overview of its biological activity, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by the following molecular formula: . The presence of a fluorine atom at the 4-position enhances its lipophilicity, which is crucial for biological activity and interaction with various biological targets.
The biological activity of (2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The fluorine atom and the carboxylic acid group are key to its binding affinity and specificity, enabling it to act as an inhibitor or activator of various biochemical pathways .
Anticancer Activity
Research has demonstrated that derivatives of 5-oxopyrrolidine, including (2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid, exhibit promising anticancer properties. In vitro studies have shown that these compounds can significantly reduce the viability of cancer cell lines such as A549 (human lung adenocarcinoma) when compared to standard chemotherapeutic agents like cisplatin .
Table 1: Anticancer Activity of 5-Oxopyrrolidine Derivatives
| Compound | Cell Line | IC50 (µM) | Comparison to Cisplatin |
|---|---|---|---|
| (2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid | A549 | 66% viability at 100 µM | Comparable |
| Compound 15 | A549 | 66% viability at 100 µM | More potent |
| Compound 21 | A549 | Not specified | Highest activity |
The structure-dependence of anticancer activity has been emphasized, where compounds with specific substitutions exhibited enhanced cytotoxic effects against cancer cells while maintaining lower toxicity towards non-cancerous cells .
Antimicrobial Activity
In addition to its anticancer effects, (2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid has shown potential antimicrobial properties. Studies have screened various derivatives against multidrug-resistant strains of Staphylococcus aureus and other pathogens. Some derivatives demonstrated significant antibacterial activity, indicating their potential as therapeutic agents against resistant infections .
Table 2: Antimicrobial Activity Against Multidrug-Resistant Pathogens
| Compound | Pathogen | MIC (µg/mL) | Activity |
|---|---|---|---|
| Compound 18 | Staphylococcus aureus | < 128 | Effective |
| Compound 21 | Klebsiella pneumoniae | < 128 | Effective |
Synthesis Methods
The synthesis of (2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid involves several steps that include acylation and deprotection processes. The compound can be synthesized from readily available precursors through combinatorial chemistry techniques, allowing for the rapid generation of a library of derivatives for biological testing .
Case Studies
- Anticancer Study : A study evaluated various derivatives in an A549 cell model. Compounds were tested at a concentration of 100 µM for 24 hours. Results indicated that certain structural modifications significantly enhanced anticancer efficacy while minimizing cytotoxicity towards normal cells .
- Antimicrobial Study : Another investigation focused on the antimicrobial properties against resistant strains. The results revealed that specific derivatives exhibited potent activity against clinically relevant pathogens, suggesting their potential as new antibiotics in the face of rising resistance .
Q & A
Q. What are the standard synthetic routes for (2S,4R)-4-fluoro-5-oxopyrrolidine-2-carboxylic acid, and how can reaction conditions be optimized?
The compound is typically synthesized via multi-step protocols involving chiral precursors and protecting groups. For example, hydrogenation of intermediates using catalysts like 10% Pd/C under 4 bar H₂, followed by acid hydrolysis (e.g., trifluoroacetic acid) to remove protecting groups, yields the target compound . Optimization includes adjusting solvent systems (e.g., ethyl acetate/methanol mixtures), reaction time (3–5 hours), and purification via recrystallization (65% yield reported) . Monitoring reaction progress with HPLC (≥97% purity criteria) ensures quality control .
Q. Which spectroscopic methods are critical for characterizing this compound?
Key techniques include:
- ¹H/¹³C-NMR : To confirm stereochemistry and functional groups (e.g., fluoro and ketone moieties). For example, the 5-oxo group appears as a distinct carbonyl signal at ~175 ppm in ¹³C-NMR .
- IR Spectroscopy : Identifies NH, C=O, and C-F stretches (e.g., C=O at ~1700 cm⁻¹) .
- X-ray Crystallography : Resolves absolute configuration, as demonstrated for structurally related pyrrolidine derivatives .
Q. What are the recommended storage and handling protocols?
- Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent hydrolysis or oxidation .
- Use PPE (nitrile gloves, safety goggles) and work in fume hoods to avoid inhalation or dermal exposure .
- Avoid aqueous environments, as the compound may degrade in humid conditions .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported melting points or spectral data across batches?
Contradictions may arise from residual solvents, polymorphic forms, or stereochemical impurities. Mitigation strategies include:
- Repetitive Recrystallization : Use solvents like ethyl acetate/hexane to isolate pure polymorphs.
- Chiral HPLC : Verify enantiomeric excess (>99%) to rule out stereoisomeric contamination .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and identify solvent residues .
Q. What strategies are effective for improving enantioselectivity in asymmetric synthesis?
- Chiral Catalysts : Use Ru- or Pd-based catalysts for hydrogenation steps to enhance stereochemical control .
- Protecting Group Selection : Boc (tert-butoxycarbonyl) groups preserve stereochemistry during acidic deprotection .
- Computational Modeling : Predict transition states to optimize reaction pathways (e.g., DFT studies on fluorine’s electronic effects) .
Q. How does the fluorine substituent influence the compound’s reactivity and biological activity?
The 4-fluoro group:
- Electron-Withdrawing Effect : Stabilizes the pyrrolidine ring, reducing susceptibility to ring-opening reactions .
- Bioactivity : Enhances binding to enzymes like prolyl hydroxylases, as seen in related fluorinated pyrrolidine inhibitors . Comparative studies with non-fluorinated analogs show improved metabolic stability in vitro .
Methodological Challenges and Solutions
Q. What are common pitfalls in scaling up synthesis, and how can they be addressed?
- Catalyst Poisoning : Impurities in bulk reagents can deactivate Pd/C. Pre-filter reagents through silica gel .
- Exothermic Reactions : Control temperature during acid hydrolysis (e.g., gradual TFA addition) to avoid decomposition .
- Low Yields : Optimize stoichiometry (e.g., 1.2 eq. of Cs₂CO₃ for deprotection) .
Q. How can degradation products be identified during long-term stability studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
